5-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole
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Overview
Description
5-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the following steps:
Chlorination: The starting material, ethyl pyrazole, undergoes chlorination to introduce the chlorine atoms at the desired positions.
Alkylation: The chlorinated pyrazole is then subjected to alkylation to introduce the ethyl group at the 1-position.
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the chlorine atoms or other functional groups present in the compound.
Substitution: Substitution reactions can be used to replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer chlorine atoms.
Substitution Products: Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biological assays.
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one:
3-(Chloromethyl)-1-ethyl-1H-pyrazole: A structurally similar compound with different substituents.
Properties
Molecular Formula |
C6H8Cl2N2 |
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Molecular Weight |
179.04 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C6H8Cl2N2/c1-2-10-6(8)3-5(4-7)9-10/h3H,2,4H2,1H3 |
InChI Key |
AEYMBCLYWGVKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CCl)Cl |
Origin of Product |
United States |
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